

Methyl picolinate molecular weight and formula

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Compound of Interest

Compound Name: *Methyl picolinate*

Cat. No.: *B146443*

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An In-Depth Technical Guide to **Methyl Picolinate**: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of **methyl picolinate**, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its fundamental properties, synthesis protocols, and analytical methodologies.

Core Properties of Methyl Picolinate

Methyl picolinate, also known as methyl pyridine-2-carboxylate, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data

The fundamental molecular properties of **methyl picolinate** are summarized in the table below for quick reference.

| Property | Value | Source(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₇ H ₇ NO ₂ | [1][2][3] |
| Molecular Weight | 137.14 g/mol | [1][2][3][4] |
| CAS Number | 2459-07-6 | [1][3] |
| Appearance | Colorless to light yellow liquid/solid | [3] |
| Boiling Point | 95 °C at 1 mm Hg | [1] |
| Density | 1.137 g/mL at 25 °C | [1] |
| Refractive Index | 1.521 at 20 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of picolinate derivatives are crucial for reproducible research. The following sections provide established protocols.

Synthesis of Methyl Picolinate via Fischer Esterification

A common method for synthesizing **methyl picolinate** is through the Fischer esterification of its corresponding carboxylic acid, 2-picolinic acid.

Materials:

- 2-Picolinic acid
- Methanol (reagent grade, anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picolinic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents).^[5]
- Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.^[5]
- Heat the mixture to reflux and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **methyl picolinate**.
- The crude product can be further purified by column chromatography or recrystallization.^[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like **methyl picolinate**.

Instrumentation and Conditions:

- GC System: Coupled to a mass spectrometer.

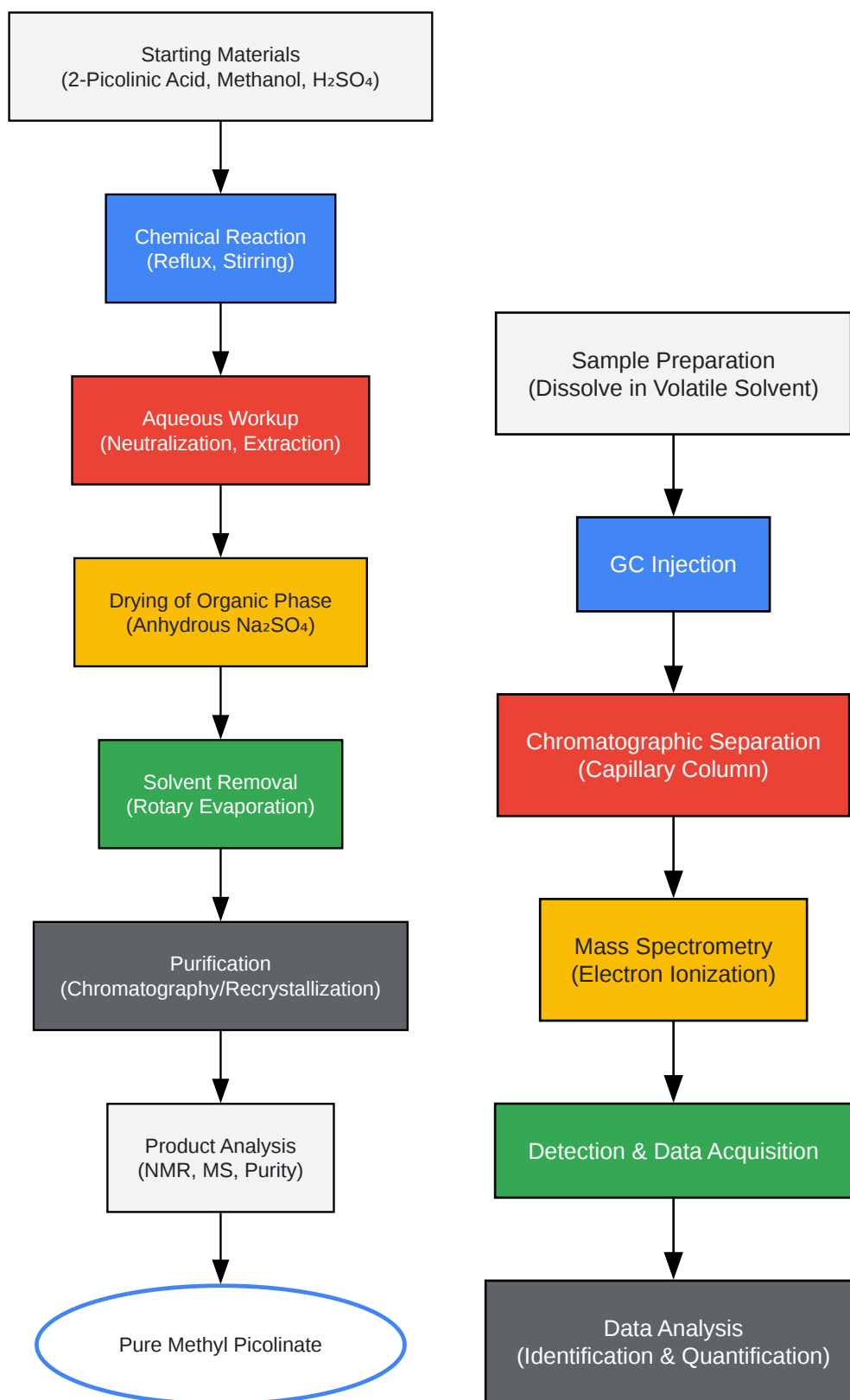
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m) is typically used.[6]
- Carrier Gas: Helium at a constant flow rate.[6]
- Injector Temperature: 250-280 °C.[6]
- Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-300 °C.[6]
- MS Parameters: Electron ionization (EI) at 70 eV with a scan range of m/z 40-500.[6]

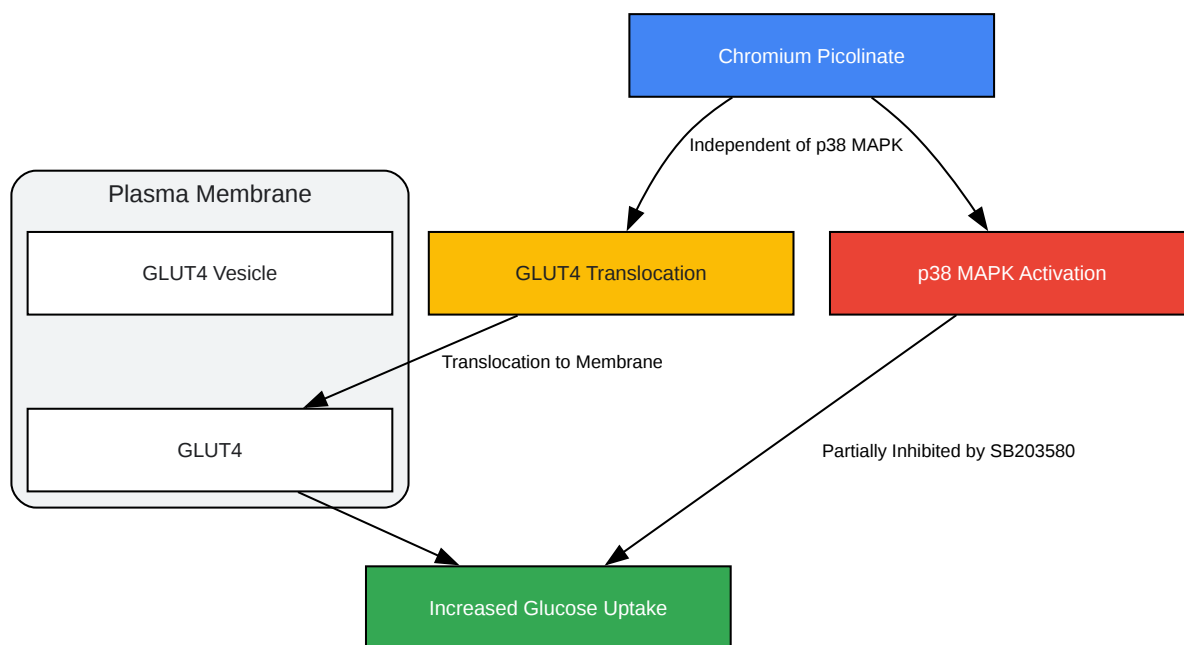
Sample Preparation:

- Prepare a stock solution of the sample by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile, or chloroform) to a known concentration (e.g., 1 mg/mL).
- If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis.
- For quantitative analysis, a series of standard solutions of **methyl picolinate** should be prepared to create a calibration curve.

Visualizations

The following diagrams illustrate key workflows and a related signaling pathway, adhering to the specified formatting guidelines.





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